molecular formula C13H15NO B7586699 N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide

N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide

Cat. No. B7586699
M. Wt: 201.26 g/mol
InChI Key: HNOLSXDVHIWPAL-UHFFFAOYSA-N
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Description

N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide, also known as SPIRO or SPIRO-OMeTAD, is a hole transport material (HTM) that is widely used in the fabrication of perovskite solar cells. It is a small organic molecule that has gained attention due to its high efficiency and stability in solar cells.

Mechanism of Action

N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide acts as a hole transport material in perovskite solar cells, meaning that it facilitates the movement of positively charged particles (holes) from the perovskite layer to the electrode, allowing for the generation of electricity.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide. However, it has been shown to have low toxicity and is considered safe for use in solar cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide is its high efficiency and stability in perovskite solar cells. It also has a relatively low cost compared to other HTMs. However, it can be difficult to synthesize and purify, which can limit its use in large-scale production.

Future Directions

Future research on N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide could focus on improving its synthesis and purification methods to make it more accessible for large-scale production. Additionally, further studies could investigate its potential use in other applications, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

Synthesis Methods

The synthesis of N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide involves a multi-step process that includes the reaction of 2,3-dihydroindene with methylamine, followed by a cyclization reaction with ethyl diazoacetate. The resulting product is then subjected to a Friedel-Crafts reaction with acetyl chloride to yield the final product.

Scientific Research Applications

N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide has been extensively studied and used in the field of photovoltaics, specifically in the fabrication of perovskite solar cells. It has been shown to improve the efficiency and stability of these cells, making them a promising alternative to traditional silicon-based solar cells.

properties

IUPAC Name

N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-14-12(15)11-8-13(11)7-6-9-4-2-3-5-10(9)13/h2-5,11H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOLSXDVHIWPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC12CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide

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